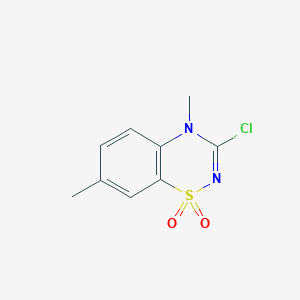
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The general synthetic route includes the chlorination of 4,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
4,7-Dimethyl-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the chlorine atom, leading to different reactivity and applications.
3-Bromo-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.
3-Iodo-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
3-chloro-4,7-dimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O2S/c1-6-3-4-7-8(5-6)15(13,14)11-9(10)12(7)2/h3-5H,1-2H3 |
InChI Key |
ORBYXBWEQCLADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NS2(=O)=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















